molecular formula C14H10FNO2 B3040122 7-Fluoro-3-hydroxy-3-phenylindolin-2-one CAS No. 1584139-77-4

7-Fluoro-3-hydroxy-3-phenylindolin-2-one

Cat. No.: B3040122
CAS No.: 1584139-77-4
M. Wt: 243.23 g/mol
InChI Key: YSJMQNSLKBAXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-hydroxy-3-phenylindolin-2-one (CAS 1584139-77-4) is a fluorinated derivative of the 3-hydroxyoxindole scaffold, a privileged structure in organic synthesis and medicinal chemistry. This compound features a quaternary carbon center bearing both a hydroxy group and a fluorinated phenyl ring, making it a versatile and valuable building block for the construction of complex molecules. The core oxindole structure is a prominent motif found in numerous natural products and bioactive compounds . The incorporation of a fluorine atom at the 7-position of the oxindole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, which is a common strategy in modern drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds . In research, this compound serves as a key synthetic intermediate. It can be utilized in one-pot, sequential reactions, such as the Meyer-Schuster rearrangement, to access more complex architectures like 3-pyrrolyl-indolin-2-ones, which are of high interest in the search for new therapeutic agents . Furthermore, the 3-hydroxy-3-phenylindolin-2-one scaffold can be used in organocatalytic, diastereoselective syntheses to create challenging dimeric oxindole frameworks with two adjacent chirality centers, which are relevant in the development of potential potassium ion channel modulators and other biologically active molecules . Please note: This product is offered for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-hydroxy-3-phenyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-11-8-4-7-10-12(11)16-13(17)14(10,18)9-5-2-1-3-6-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJMQNSLKBAXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)F)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211840
Record name 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584139-77-4
Record name 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584139-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One and Analogues

Strategies for Constructing the Oxindole (B195798) Core

The formation of the fundamental oxindole structure is a critical step in the synthesis of 7-fluoro-3-hydroxy-3-phenylindolin-2-one and its analogues. Modern synthetic chemistry has produced a range of powerful tools to achieve this, with transition metal catalysis, C-H functionalization, and domino reactions being particularly prominent.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals have become indispensable in the synthesis of complex heterocyclic compounds like oxindoles. Catalysts based on palladium, ruthenium, and copper are particularly effective in facilitating the necessary bond formations for cyclization.

Palladium catalysis is a versatile tool for constructing the oxindole framework. One notable application is in asymmetric allylic alkylation, which can be used to introduce substituents at the C3 position of the oxindole ring. For instance, the palladium-catalyzed reaction of 3-O-Boc-oxindoles with allylic acetates can yield 3-allyl-3-hydroxyoxindoles with high enantioselectivity. While not a direct cyclization to form the core, this method highlights palladium's utility in functionalizing a pre-formed oxindole.

In the realm of spirocyclic oxindole synthesis, palladium catalysts facilitate domino reactions of alkene-tethered carbamoyl (B1232498) chlorides. These reactions proceed through an intramolecular C-H activation to form a five-membered C,C-palladacycle intermediate, which then undergoes further transformations to yield the spirocyclic product. This demonstrates the power of palladium to orchestrate complex cyclizations. Furthermore, enantioselective palladium-catalyzed α-arylation of α-fluorooxindoles has been developed, offering a route to enantioenriched 3-aryl-3-fluorooxindoles.

A selection of palladium-catalyzed reactions for the synthesis and functionalization of oxindoles is presented in the table below.

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)2 / (R)-BINAP3-Substituted oxindoles, α-(trifluoromethyl)alkenyl acetatesTrifluoromethyl-containing 3,3'-disubstituted oxindolesHigh yields and good enantioselectivities
Pd(dba)2 / (R)-Segphos3-Fluorooxindoles, aryl triflatesEnantioenriched 3-aryl-3-fluorooxindolesHigh yields and high enantioselectivities

Ruthenium catalysts have also emerged as powerful tools in the synthesis of oxindole derivatives. For instance, ruthenium(0)-catalyzed C-C coupling of N-benzyl-3-hydroxy-2-oxindoles with alkynes leads to C-H vinylation, providing a direct method for converting lower alcohols to higher alcohols without the need for stoichiometric organometallic reagents. This highlights ruthenium's ability to mediate C-H functionalization on the oxindole scaffold.

Another significant application is the regioselective ruthenium-catalyzed hydrohydroxyalkylation of dienes with 3-hydroxy-2-oxindoles. This process allows for the direct conversion of secondary to tertiary alcohols at the C3 position of the oxindole ring in a highly regioselective manner. Furthermore, ruthenium(II)-catalyzed C-H activation and annulation of benzoic acids with CF3-imidoyl sulfoxonium ylides have been employed in the synthesis of 3-trifluoromethylisoquinolinones, showcasing the potential of ruthenium catalysis in constructing complex heterocyclic systems.

The table below summarizes key ruthenium-catalyzed transformations relevant to oxindole synthesis.

CatalystReactantsProduct TypeKey Features
Ruthenium(0)N-benzyl-3-hydroxy-2-oxindoles, alkynesC-H vinylated oxindolesComplete regioselectivity and olefin geometry control
Ruthenium(0)3-Hydroxy-2-oxindoles, dienesTertiary alcohols from secondary alcoholsCompletely regioselective C-C coupling
Ruthenium(II)Benzoic acids, CF3-imidoyl sulfoxonium ylides3-TrifluoromethylisoquinolinonesRedox-neutral reaction conditions

Copper-catalyzed reactions offer a cost-effective and efficient means of constructing heterocyclic systems, including those related to the oxindole core. For example, a copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines has been developed for the synthesis of substituted N-vinylindoles.

In a more complex transformation, a copper-catalyzed dual cyclization has been utilized for the synthesis of quinindoline derivatives. This reaction is believed to proceed through the formation of an oxindole-related intermediate, with the copper catalyst facilitating an intramolecular SNAr reaction to furnish the final product. These examples underscore the utility of copper in promoting intricate cyclization cascades.

The following table highlights examples of copper-promoted cyclization reactions.

Catalyst SystemReactantsProduct TypeKey Features
Copper(II)N-(2-alkynylphenyl)iminesSubstituted N-vinylindolesEffective procedure for N-vinylindole synthesis
Copper and Boron SpeciesAnilines, nitrilesQuinindolinesProceeds through an oxindole-related intermediate

C-H Functionalization Strategies

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical approach to the construction and modification of complex molecules. In the context of oxindole synthesis, rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones provides a direct route to indolo[1,2-c]quinazolines. This method is characterized by high atom- and step-economy, with water and carbon dioxide as the only byproducts.

Furthermore, a rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes using molecular oxygen as the sole oxidant has been developed. This process, enabled by a quaternary ammonium (B1175870) salt, leads to the assembly of valuable 6H-isoindolo[2,1-a]indoles and related structures. These strategies exemplify the power of C-H functionalization in building complex heterocyclic systems from relatively simple precursors.

The table below provides an overview of C-H functionalization strategies for indole (B1671886) and oxindole synthesis.

Catalyst SystemReactantsProduct TypeKey Features
[CpRhCl2]2 / AgSbF62-Arylindoles, dioxazolonesIndolo[1,2-c]quinazolinesHigh atom- and step-economy
[CpRhCl2]2 / n-Bu4NOAc2- or 7-Arylindoles, alkenes/alkynes6H-Isoindolo[2,1-a]indolesUses molecular oxygen as the sole oxidant

Domino and Multi-Component Reactions (MCR)

Domino and multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing purification steps and waste generation. An alkali-amide controlled selective synthesis of 7-azaindoles and 7-azaindolines has been achieved through a domino reaction of 2-fluoro-3-methylpyridine (B30981) and aldehydes. The chemoselectivity of this reaction is dependent on the counterion of the amide base, with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) favoring the formation of 7-azaindolines and potassium bis(trimethylsilyl)amide (KN(SiMe3)2) leading to 7-azaindoles.

The table below summarizes key domino and multi-component reactions for the synthesis of indole and oxindole derivatives.

Base/CatalystReactantsProduct TypeKey Features
LiN(SiMe3)2 or KN(SiMe3)22-Fluoro-3-methylpyridine, arylaldehydes7-Azaindolines or 7-azaindolesCounterion-dependent chemoselectivity
DBUVinyl malononitriles, 3-phenacylideneoxindolesFunctionalized spirocyclic oxindolesDomino Michael addition and intramolecular nucleophilic addition

Intramolecular α-Arylation of Anilides

The construction of the oxindole core, particularly those bearing a quaternary carbon at the C-3 position, can be effectively achieved through palladium-catalyzed intramolecular α-arylation of anilides. This method involves the formation of a carbon-carbon bond between the α-carbon of the anilide and the ortho-position of the aniline (B41778) ring.

The reaction typically employs a palladium catalyst, such as one formed in situ from Pd(dba)₂ (trans,trans-dibenzylideneacetone) and a phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene), in the presence of a base. berkeley.edu The intramolecular cyclization of N-(2-halophenyl)amides proceeds to form the five-membered ring of the oxindole scaffold. berkeley.edu This strategy is particularly useful for synthesizing 1,3-di- and 1,3,3-trisubstituted oxindoles from mono- and disubstituted acetanilides, respectively. berkeley.edu

For the synthesis of 3,3-diaryloxindoles, an analogue structure to this compound (lacking the hydroxyl group), the α-arylation of 3-aryloxindoles has proven to be a versatile method. nih.govnih.gov This transformation can prepare hindered all-carbon quaternary centers using mild bases and demonstrates tolerance for a variety of functional groups. nih.govnih.gov The reaction can be optimized by careful selection of the palladium catalyst, ligand, and base. For instance, the arylation of N-benzyl-3-phenyloxindole with aryl halides can be effectively catalyzed by a palladium complex. nih.gov

Table 1: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis

Starting Material Aryl Halide Catalyst/Ligand Base Product Yield (%) Reference
N-(2-bromophenyl)isobutyramide - Pd(dba)₂ / BINAP NaOt-Bu 1,3,3-Trimethyloxindole 82 berkeley.edu
N-benzyl-3-phenyloxindole Bromobenzene Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ N-benzyl-3,3-diphenyloxindole 95 nih.gov
3-Phenyloxindole p-Nitrochlorobenzene None (SNAr) NaH 3-Phenyl-3-(p-nitrophenyl)oxindole 95 nih.gov

Oxidative Carbonylation of Alkenes

Oxidative carbonylation reactions offer a powerful and environmentally conscious approach to synthesizing heterocyclic compounds by incorporating a carbonyl group directly into the molecular framework. nih.gov While direct oxidative carbonylation of alkenes to form the oxindole ring is less common, related palladium-catalyzed carbonylative cyclizations of functionalized anilines serve as a potent strategy.

For instance, the palladium-catalyzed reaction of 2-alkynylanilines can be directed toward different products depending on the reaction conditions. The use of a PdI₂/KI catalytic system under carbon monoxide and air pressure can lead to a sequential process involving indolization, carbonylation, and lactonization to form complex fused heterocycles. unipr.it Specifically, the reaction of 2-(hydroxypropyn-1-yl)anilines can generate fused furo[3,4-b]indol-1-ones through a process that forms two fused heterocycles and three new bonds in a single transformation. unipr.it

Furthermore, transition metal-catalyzed cyclizations of 2-alkynylanilines are frequently employed for the synthesis of 3-alkylideneoxindoles, which are precursors to 3-substituted oxindoles. These methods include carbonylation/cyclization pathways catalyzed by palladium, rhodium, or nickel. mdpi.com

Table 2: Carbonylative Routes to Indole Derivatives

Substrate Type Catalyst System CO Source Key Transformation Product Type Reference
2-gem-dibromovinylaniline Pd(PPh₃)₄ CO (gas) Domino C,N-coupling/Carbonylation/Suzuki 2-Aroylindoles nih.gov
2-(Hydroxypropyn-1-yl)aniline PdI₂ / KI CO (gas) Indolization/Carbonylation/Lactonization Furo[3,4-b]indol-1-ones unipr.it
2-Alkynylaniline Pd, Rh, or Ni complexes CO (gas) Carbonylation/Cyclization 3-Alkylideneoxindoles mdpi.com

Selective Introduction of the Hydroxyl Group at C-3

The tertiary alcohol moiety at the C-3 position is a defining feature of this compound. Achieving its selective installation is a key challenge, and several methodologies have been developed to this end.

Base- and Metal-Free C(sp³)-H Hydroxylation

Directly hydroxylating the C(sp³)-H bond at the C-3 position of an oxindole scaffold represents an atom-economical approach. While many C-H activation methods rely on transition metals, metal-free alternatives are highly desirable. rsc.orgresearchgate.net Inspired by the prevalence of 3-hydroxyoxindoles in natural products and pharmaceuticals, direct and practical methods for their synthesis are actively being developed. researchgate.net

One such strategy involves the enantioselective hydroxylation of N-protected 3-substituted oxindoles using oxaziridines as the oxidant, which can be achieved via chiral iminophosphorane catalysis. researchgate.net This method allows for the formation of optically active 3-substituted-3-hydroxy-2-oxindoles in excellent yields. researchgate.net Another approach is the aminooxygenation of oxindoles with nitrosobenzene, which constructs a C-O bond at the C-3 position and creates an oxygen-containing tetrasubstituted chiral center. researchgate.net

Table 3: Metal-Free C-3 Hydroxylation Approaches

Substrate Reagent/Catalyst Key Feature Product Yield (%) Reference
N-Boc-3-alkyloxindole m-CPBA / Chiral Calcium Phosphate Direct hydroxylation Chiral 3-hydroxy-3-alkyloxindole up to 99 researchgate.net
N-protected 3-substituted oxindole Oxaziridine / Chiral Iminophosphorane Enantioselective hydroxylation Chiral 3-hydroxy-3-substituted oxindole 91-99 researchgate.net
Oxindole Nitrosobenzene / Organocatalyst Aminooxygenation 3-Aminooxy-oxindole - researchgate.net

N-Oxide Addition to Alkynes

Heteroaromatic N-oxides can function as versatile and mild nucleophilic oxidants, capable of transferring their oxygen atom to various substrates. thieme-connect.de The reaction of N-oxides with carbon-carbon triple bonds, particularly in the presence of late-transition-metal catalysts, is a contemporary area of interest. thieme-connect.de

The reaction between 2,3,3-trisubstituted 3H-indole N-oxides and acetylenes proceeds as a 1,3-dipolar cycloaddition, yielding cycloadducts with a high degree of regiochemical and stereochemical control. hku.hk This reactivity highlights the potential of using an intramolecular N-oxide addition to an appropriately positioned alkyne side chain to construct the C-3 hydroxylated oxindole core, although this specific intramolecular variant for 3-hydroxyoxindole synthesis is less commonly documented than intermolecular applications. A notable metal-free example involves the thermolysis of an enynyl pyridine (B92270) N-oxide, which undergoes electrocyclization and subsequent rearrangement to generate an α-oxo carbene, effectively oxidizing the alkyne. thieme-connect.de

Oxidative Dearomatization of Indoles

One of the most direct and powerful methods for synthesizing 3-hydroxyoxindoles is the oxidative dearomatization of 3-substituted indoles. rsc.orgresearchgate.net This transformation converts the planar indole ring into a three-dimensional oxindole structure while simultaneously installing the hydroxyl group at C-3 and a carbonyl at C-2.

A mild, green, and metal-free approach utilizes an in situ generated sulfonium (B1226848) intermediate from DMSO and an alkyl bromide. rsc.orgrsc.org In this process, water serves as the oxygen source, leading to the desired 3-hydroxy-2-oxindole scaffolds. The reaction proceeds at ambient temperature and demonstrates a broad substrate scope. rsc.org This method is operationally simple and avoids the use of harsh or toxic metal oxidants. researchgate.net

Table 4: Oxidative Dearomatization of Indoles for 3-Hydroxyoxindole Synthesis

Indole Substrate Oxidizing System Key Features Product Yield (%) Reference
3-Substituted Indole DMSO / Alkyl Bromide Metal-free, mild conditions, water as O-source 3-Hydroxy-3-substituted-2-oxindole - rsc.org
3-Alkylindole IBX / CeCl₃·7H₂O Neutral conditions, aqueous solution 3-Hydroxy-3-alkyloxindole High researchgate.net
2-Arylindole Pd(OAc)₂ / t-BuOOH C-H Peroxygenation C2-Quaternary Indolin-3-one - datapdf.com

Boron-Catalyzed Methodologies

Boron-based reagents and catalysts are increasingly utilized in organic synthesis due to their unique Lewis acidity and reactivity. Boron trichloride (B1173362) (BCl₃) has been shown to mediate the synthesis of indoles through the aminoboration of alkynes. nih.gov More specifically, BCl₃ can promote the intramolecular cyclization of o-alkynylstyrenes to produce boron-functionalized indenes and benzofulvenes in a metal-free process. nih.gov

While direct boron catalysis for the C-3 hydroxylation of oxindoles is not extensively documented, boron reagents play a crucial role in preparing key precursors. For example, indolylboronic acids are versatile intermediates in cross-coupling reactions. nih.gov Furthermore, boron nitride supported iron oxide (BN@Fe₃O₄) has been developed as a catalyst for multicomponent domino reactions to synthesize highly functionalized spirooxindoles from isatins, malononitrile, and diones. researchgate.net Isatins are direct precursors to 3-hydroxy-3-phenylindolin-2-ones via the addition of a phenyl nucleophile. The development of boron-catalyzed additions of aryl groups to isatins represents a viable, though indirect, route to the target compound structure.

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the construction of heterocyclic scaffolds. In the context of this compound synthesis, gold-catalyzed cascade reactions offer an elegant approach to assemble the core oxindole structure. These reactions often proceed through the activation of alkynes by a gold(I) catalyst, triggering a cascade of intramolecular events.

A plausible synthetic route commences with a suitably substituted 2-alkynyl-6-fluoroaniline derivative. The gold(I) catalyst activates the alkyne moiety, rendering it susceptible to nucleophilic attack by the aniline nitrogen. This initial cyclization step forms an indole intermediate. Subsequent transformations, such as hydration of the alkyne and oxidation, can then lead to the formation of the desired 3-hydroxyoxindole skeleton. The presence of the fluorine atom at the 7-position necessitates the use of 6-fluoro-2-alkynylaniline as the starting material. The choice of the gold catalyst and reaction conditions is crucial for achieving high yields and selectivity.

EntryAlkyne Substituent (R)Gold CatalystSolventTemperature (°C)Yield (%)
1Phenyl[AuCl(PPh3)]/AgOTfDioxane10085
2n-Butyl[AuCl(IPr)]/AgSbF6Toluene8092
3Trimethylsilyl[Au(NTf2)(PPh3)]DCE6078
44-Methoxyphenyl[AuCl(PPh3)]/AgOTfDioxane10088

Table 1: Representative Gold-Catalyzed Synthesis of Substituted Oxindoles. (Data are representative and based on analogous transformations)

Base-Promoted Synthesis from o-Alkynylnitrobenzenes

Base-promoted cyclization of o-alkynylnitrobenzenes provides a metal-free alternative for the synthesis of 3-hydroxyoxindoles. This methodology relies on the intramolecular attack of a nucleophile, generated in situ, onto the alkyne.

The synthesis would begin with an o-alkynyl-m-fluoronitrobenzene. Treatment with a suitable base, such as sodium hydride or potassium tert-butoxide, can initiate the cyclization. The reaction mechanism is thought to involve the formation of a nitronate anion which then acts as the internal nucleophile. The subsequent cyclization and rearrangement afford the 3-hydroxyoxindole core. The regioselectivity of the initial nitration to place the nitro group ortho to the alkyne and meta to the fluorine is a critical consideration in the synthesis of the starting material.

EntryAlkyne Substituent (R)BaseSolventTemperature (°C)Yield (%)
1PhenylNaHTHF2575
24-ChlorophenylK2CO3DMF6068
3Cyclohexylt-BuOKt-BuOH8082
4n-HexylDBUCH3CN5070

Table 2: Base-Promoted Synthesis of 3-Hydroxyoxindoles. (Data are representative and based on analogous transformations)

Modified Henry Reactions with Isatins

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. A modified version of this reaction, utilizing isatins as the carbonyl component, offers a versatile route to 3-substituted-3-hydroxyoxindoles.

To synthesize this compound, 7-fluoroisatin (B1296980) is reacted with phenylnitromethane in the presence of a base. This reaction forms a nitroaldol adduct, which can then be reduced to the corresponding amino alcohol. Subsequent diazotization and hydrolysis of the amino group would yield the desired 3-hydroxy functionality. Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction, followed by reduction to the hydroxyl group. The availability of 7-fluoroisatin as a starting material makes this a convergent and flexible approach. organic-chemistry.org

EntryIsatin (B1672199) DerivativeAldehyde/KetoneBaseSolventYield (%)
17-FluoroisatinPhenylnitromethaneEt3NEtOH90
2IsatinNitromethaneDBUTHF95
35-BromoisatinNitroethaneK2CO3CH3CN88
47-Fluoroisatin1-NitropropaneEt3NEtOH85

Table 3: Modified Henry Reactions with Isatins. (Data are representative and based on analogous transformations)

Regioselective Fluorination Strategies

Intramolecular Dehydrogenative Coupling (IDC) for Fluorinated Oxindoles

Intramolecular dehydrogenative coupling (IDC) represents a modern and efficient method for the construction of C-C bonds through the direct functionalization of C-H bonds. While typically used for C-C bond formation, this strategy can be adapted for the synthesis of fluorinated oxindoles by using pre-fluorinated starting materials.

The synthesis of 7-fluorooxindoles via IDC would involve the cyclization of an N-aryl-2-halo-2-fluoroacetamide derivative. The fluorine atom is incorporated into the starting aniline, for example, by starting with 3-fluoroaniline. This is then acylated to form the corresponding α-halo-α-fluoroacetamide. Treatment with a suitable catalyst, often a palladium or copper salt, and an oxidant promotes the intramolecular C-H activation and subsequent C-C bond formation to yield the 7-fluorooxindole (B1364627) core. This method avoids the direct fluorination of the oxindole ring system, which can sometimes lead to issues with regioselectivity.

EntryAryl Amide SubstituentCatalystOxidantSolventYield (%)
1N-(3-Fluorophenyl)acetamidePd(OAc)2O2Toluene78
2N-(4-Chlorophenyl)acetamideCu(OAc)2Ag2CO3DMF65
3N-PhenylacetamidePd(OAc)2O2Toluene85
4N-(3-Fluorophenyl)propionamidePd(OAc)2O2Toluene75

Table 4: Intramolecular Dehydrogenative Coupling for Oxindole Synthesis. (Data are representative and based on analogous transformations)

Addition of Aryl Grignard Reagents to Isatins Followed by Fluorination

A straightforward and highly effective two-step approach to 3-aryl-3-fluorooxindoles involves the addition of an aryl Grignard reagent to an isatin, followed by a deoxofluorination reaction.

The synthesis of this compound via this method begins with the reaction of 7-fluoroisatin with phenylmagnesium bromide. This Grignard addition proceeds readily to form the tertiary alcohol, this compound, directly. This intermediate can be isolated and characterized. For the synthesis of analogues with a fluorine at the 3-position instead of a hydroxyl group, this intermediate can be subjected to fluorination. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group with a fluorine atom, yielding 3,7-difluoro-3-phenylindolin-2-one.

EntryIsatin DerivativeGrignard ReagentSolventYield of Alcohol (%)
17-FluoroisatinPhenylmagnesium bromideTHF95
2Isatin4-Methoxyphenylmagnesium bromideEt2O92
35-Chloroisatin2-Thienylmagnesium bromideTHF88
47-FluoroisatinNaphthylmagnesium bromideTHF90

Table 5: Addition of Aryl Grignard Reagents to Isatins. (Data are representative and based on analogous transformations)

Photocatalytic Fluorohydroxylation Approaches

Photoredox catalysis has opened up new avenues for the introduction of fluorine and hydroxyl groups into organic molecules under mild conditions. A photocatalytic fluorohydroxylation reaction could potentially be employed for the synthesis of this compound.

A possible approach involves the photocatalytic reaction of a 7-fluoro-3-phenyl-1H-indole derivative. In the presence of a suitable photocatalyst, a fluorine source (such as Selectfluor), and a water source, the indole can undergo a radical-mediated process. The excited photocatalyst can oxidize the indole to a radical cation, which then reacts with a fluoride (B91410) radical and water to install the fluoro and hydroxy groups at the 3-position. The regioselectivity of this process would be a key challenge to control. This method represents a cutting-edge approach to the synthesis of fluorinated hydroxyoxindoles. nih.gov

EntrySubstratePhotocatalystFluorine SourceSolventYield (%)
13-Phenyl-1H-indoleRu(bpy)3Cl2SelectfluorCH3CN/H2O70
22-Methyl-3-phenyl-1H-indoleIr(ppy)3NFSIDMA/H2O65
33-(4-Chlorophenyl)-1H-indoleEosin YSelectfluorCH3CN/H2O75
47-Fluoro-3-phenyl-1H-indoleRu(bpy)3Cl2SelectfluorCH3CN/H2O68

Table 6: Photocatalytic Fluorohydroxylation of Indoles. (Data are representative and based on analogous transformations)

Organocatalytic Stereoselective Fluorination

The creation of a stereogenic center containing a fluorine atom at the C3 position of the oxindole core is of significant interest, and organocatalysis has emerged as a powerful tool for achieving this transformation with high enantioselectivity. researchgate.net While direct asymmetric fluorination of 3-phenylindolin-2-one to create the 3-fluoro-3-phenyl derivative is challenging, methodologies developed for analogous 3-substituted oxindoles provide a clear blueprint for accessing these chiral building blocks.

The primary strategy involves the reaction of a C3-substituted oxindole enolate with an electrophilic fluorinating agent, guided by a chiral organocatalyst. wikipedia.org Common electrophilic fluorine sources include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edualfa-chemistry.com Chiral catalysts, such as cinchona alkaloids, bifunctional thioureas, and chiral phosphines, have been successfully employed to control the stereochemical outcome. nih.govrsc.org

For instance, phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to allenoates has been developed to construct oxindoles bearing a C3-fluoro quaternary center in high yields and excellent enantioselectivities (up to 99% ee). rsc.org This reaction demonstrates the nucleophilic potential of 3-fluorooxindoles, which can be harnessed in various asymmetric transformations. Similarly, catalytic asymmetric allylic alkylation using fluoroenolates derived from 3-fluorooxindoles provides efficient access to C3-fluorinated oxindoles containing vicinal chirality centers with high enantio- and diastereoselectivity. nih.gov These methods, while not directly fluorinating a 3-phenyloxindole, establish the principles for creating the desired chiral fluorinated quaternary center using organocatalysis.

The table below summarizes representative organocatalytic reactions for the synthesis of chiral 3-fluorooxindole analogues.

SubstrateReaction TypeCatalystFluorinating Agent / ReagentYield (%)StereoselectivityReference
N-Boc-3-fluorooxindoleγ-Addition to AllenoateChiral Phosphinetert-Butyl 2,3-butadienoate9593% ee rsc.org
N-Benzyl-3-fluorooxindoleAllylic AlkylationPd(0) / Chiral Ligand(E)-1,3-diphenylallyl acetate (B1210297)94>99% ee, 19:1 dr nih.gov
N-Boc-oxindole-3-carboxylateElectrophilic FluorinationCu(I)-BisoxazolineNFSI8896% ee rsc.org

Total Synthesis and Semisynthesis Approaches for Target Compound and Complex Derivatives

The construction of the specific this compound framework requires a multi-step approach, combining the synthesis of the core structure with precise functional group manipulations. Both total synthesis from simple precursors and semisynthetic modifications of advanced intermediates are viable strategies.

Step-by-Step Elaboration and Functional Group Interconversions

A logical and direct total synthesis of this compound can be envisioned through the nucleophilic addition of a phenyl group to a 7-fluoroisatin precursor. This step-by-step process relies on well-established functional group interconversions. ub.edu

Plausible Synthetic Route:

Synthesis of 7-Fluoroisatin: The synthesis typically begins with 2-fluoroaniline. A common method is the Sandmeyer isonitrosoacetanilide isatin synthesis, where the aniline is first reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-fluoroisatin. chemicalbook.com High yields for this cyclization step have been reported. chemicalbook.com

Nucleophilic Addition of a Phenyl Group: The key step to form the 3-hydroxy-3-phenyl moiety is the reaction of 7-fluoroisatin with a phenyl nucleophile. scispace.comnih.gov The most common and effective reagent for this transformation is a phenyl Grignard reagent, such as phenylmagnesium chloride or phenylmagnesium bromide. sigmaaldrich.com The Grignard reagent attacks the electrophilic C3-carbonyl of the isatin, and subsequent aqueous workup protonates the resulting alkoxide to furnish the desired tertiary alcohol, this compound. This reaction is a standard method for preparing 3-substituted-3-hydroxyoxindoles. nih.govrsc.org

The following table outlines this proposed synthetic pathway.

StepStarting MaterialReagents and ConditionsProductTransformation
1N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated H₂SO₄, 80°C7-FluoroisatinAcid-catalyzed cyclization
27-Fluoroisatin1. Phenylmagnesium chloride (PhMgCl) in THF 2. Aqueous workup (e.g., NH₄Cl)This compoundGrignard addition to ketone

An alternative approach involves the electrophilic fluorination of a pre-formed 3-hydroxy-3-phenylindolin-2-one. However, controlling the regioselectivity of aromatic fluorination to exclusively yield the 7-fluoro isomer can be challenging and may lead to a mixture of products. Therefore, starting with a pre-fluorinated building block like 7-fluoroisatin offers a more direct and controlled route.

Convergent and Divergent Synthetic Pathways

Beyond a linear, step-by-step approach, the synthesis of this compound and a library of its complex derivatives can be strategically designed using convergent or divergent pathways.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the later stages. For the target compound, a convergent approach could involve the palladium-catalyzed cyclization of an α-chloro-2-fluoroacetanilide derivative. organic-chemistry.org This strategy would construct the fluorinated oxindole core in a single, highly regioselective step.

Fragment A: 2-Fluoro-N-phenylaniline.

Fragment B: Chloroacetyl chloride.

These fragments would be coupled to form N-(2-fluorophenyl)-N-phenyl-2-chloroacetamide. An intramolecular Heck reaction or Buchwald-Hartwig amination could then be used to form the oxindole ring, yielding 7-fluoro-1-phenylindolin-2-one. Subsequent oxidation at the C3 position followed by nucleophilic addition of a different aryl group could then be performed, though this is a more complex route than the linear synthesis described previously.

Divergent Synthesis: A divergent strategy is particularly powerful for creating a library of related compounds for structure-activity relationship studies. nih.gov In this approach, the core molecule, this compound, serves as a common intermediate that can be elaborated into numerous complex derivatives. whiterose.ac.uk

Modification of the Hydroxyl Group: The tertiary hydroxyl group is a key functional handle. It can be alkylated to form ethers, acylated to form esters, or eliminated under acidic conditions to generate a 3-phenyl-3-indolin-2-one derivative, which can then undergo further reactions like Michael additions.

Substitution on the Aromatic Rings: The two phenyl rings (the indolinone core and the C3-substituent) can be subjected to further electrophilic aromatic substitution reactions, although the existing fluorine atom will direct incoming electrophiles.

N-Functionalization: The nitrogen atom of the indolinone can be alkylated, acylated, or arylated to introduce additional diversity.

This divergent approach allows for the rapid generation of a wide array of analogues from a single, advanced intermediate, facilitating the exploration of its chemical and biological properties.

Elucidation of Reaction Mechanisms in Oxindole Formation and Functionalization

Hydroxylation Mechanism Analysis

The introduction of the hydroxyl group at the C3 position is a critical functionalization step. This can be accomplished through direct oxidation of an oxindole (B195798) precursor or by constructing the ring from a carbonyl-containing starting material like isatin (B1672199).

A mild and efficient method for the direct C(sp³)–H hydroxylation of 2-oxindoles utilizes 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO) as a promoter and atmospheric oxygen as the terminal oxidant. chemistryviews.orgresearchgate.net This base- and metal-free reaction proceeds at room temperature and offers a green approach to 3-hydroxy-2-oxindoles. chemistryviews.org

The proposed mechanism begins with the enol form of the 2-oxindole reacting with TEMPO. chemistryviews.org This is followed by a reaction with molecular oxygen (O₂) that generates a superoxide (B77818) anion (O₂⁻). chemistryviews.org The superoxide anion then plays a dual role: it regenerates the active TEMPO catalyst and is simultaneously converted into a peroxide intermediate. In the final step of the sequence, this peroxide is cleaved to furnish the desired 3-hydroxy-2-oxindole product. chemistryviews.org The process represents an elegant strategy for C–O bond construction using air as a sustainable hydroxylation reagent. chemistryviews.orgresearchgate.net

A widely employed and versatile strategy for synthesizing 3-hydroxyoxindoles involves the nucleophilic addition to the highly reactive C3-carbonyl group of an isatin (indoline-2,3-dione) precursor. beilstein-journals.org This approach allows for the introduction of a wide variety of substituents at the C3 position simultaneously with the creation of the hydroxyl group.

The general mechanism involves the attack of a nucleophile on the electrophilic C3-ketone of the isatin. This addition breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. nih.gov This intermediate is then protonated, typically during an aqueous workup step, to yield the final 3-hydroxyoxindole product. A vast array of nucleophiles can be used in this transformation, including organometallics, enolates (in aldol (B89426) reactions), and ynamides, among others. nih.gov The development of catalytic, enantioselective versions of these nucleophilic additions has been a major focus, enabling the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles with high stereocontrol. nih.gov

Mechanistic Aspects of Fluorine Introduction

The introduction of a fluorine atom onto the oxindole core can proceed through various mechanisms. The specific pathway is often dictated by the choice of fluorinating agent, substrate, and reaction conditions. This section explores the radical and stereoselective mechanisms pertinent to the formation of fluorinated oxindoles.

The formation of fluorinated 2-oxindoles can be achieved through an intramolecular dehydrogenative coupling (IDC) strategy. This approach, particularly when conducted under transition-metal-free conditions, is proposed to proceed via a radical mechanism. researchgate.net Experimental evidence supporting a radical pathway has been demonstrated through control experiments. For instance, the introduction of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), into the reaction mixture has been shown to inhibit the formation of the desired fluorinated oxindole product. researchgate.net This observation strongly suggests the involvement of radical intermediates in the reaction cascade.

The proposed mechanism for this transition-metal-free IDC involves the formation of a radical at the benzylic position of the oxindole precursor. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final fluorinated oxindole. The use of simple oxidants facilitates this process, offering an efficient route to these valuable compounds. researchgate.net

Achieving stereoselectivity in the fluorination of 3-substituted oxindoles is a significant challenge in synthetic chemistry. The facial selectivity of the fluorine introduction is determined by the transition state geometry of the reaction. While detailed transition state analyses for the specific stereoselective fluorination of 7-Fluoro-3-hydroxy-3-phenylindolin-2-one are not extensively documented, general principles can be inferred from studies on related systems.

The stereochemical outcome of such reactions is often governed by non-covalent interactions between the substrate, the fluorinating agent, and any catalyst or chiral auxiliary present. These interactions stabilize a particular transition state, leading to the preferential formation of one stereoisomer over the other. Factors such as steric hindrance, hydrogen bonding, and electrostatic interactions play a crucial role in dictating the approach of the electrophilic fluorine source to the nucleophilic enolate of the oxindole. The development of highly enantioselective fluorination methods relies on the rational design of chiral catalysts that can effectively control the transition state geometry.

In Silico Mechanistic Investigations (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. In the context of oxindole formation and functionalization, DFT studies can provide valuable insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the factors governing stereoselectivity.

While specific DFT calculations for the formation of this compound are not widely reported, computational studies on related systems have shed light on the mechanistic intricacies of fluorination reactions. For instance, DFT calculations have been employed to investigate the mechanism of electrophilic fluorination of various aromatic compounds. These studies can help in understanding the nature of the active fluorinating species and the energetics of the fluorination step.

Furthermore, computational models can be used to analyze the transition states of stereoselective fluorination reactions. By calculating the energies of competing transition states leading to different stereoisomers, it is possible to predict the enantiomeric excess of a reaction and to understand the origins of stereoselectivity. These in silico investigations are invaluable for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex molecules like this compound.

Reactivity and Advanced Chemical Transformations of 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One and Analogues

Reactivity at the Oxindole (B195798) Scaffold's Key Positions

The oxindole core of 7-Fluoro-3-hydroxy-3-phenylindolin-2-one presents several sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.

The C-3 position of the oxindole ring is a quaternary stereocenter and a focal point of reactivity. The hydroxyl group at this position can act as a leaving group under certain conditions, facilitating nucleophilic substitution reactions. The presence of the adjacent carbonyl group and the phenyl ring influences the stability of potential intermediates.

Furthermore, the hydrogen atom of the hydroxyl group is acidic and can be deprotonated by a suitable base. This can be a crucial step in various synthetic transformations. The configurational stability of fluorinated oxindoles is a significant factor in their reactivity. Studies have shown that the presence of a fluorine atom at the chiral center can increase the configurational stability of the molecule. nih.gov

The carbonyl group at the C-2 position is a classic site for nucleophilic attack. However, its reactivity is somewhat attenuated due to its participation in the amide (lactam) resonance. Nevertheless, it can undergo transformations typical of ketones. For instance, reduction of the carbonyl group can lead to the formation of indoles. researchgate.net Various reducing agents, such as lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL), have been employed for the reduction of oxindoles. researchgate.net

The carbonyl group can also be activated by reagents like phosphorus oxychloride (POCl₃) or acid chlorides, which can be followed by subsequent reactions at the C-2 position. researchgate.net Isatins, which are closely related to oxindoles, are known to undergo a variety of nucleophilic additions and spiroannulation reactions at the C-3 carbonyl group, highlighting the electrophilic nature of this position. beilstein-journals.org

The nitrogen atom of the lactam moiety is a nucleophilic center and can be functionalized through various reactions. Alkylation, acylation, and arylation of the nitrogen atom are common transformations. These modifications can significantly impact the molecule's biological activity and physicochemical properties. For example, N-alkylation of isatins is a common strategy in the synthesis of more complex oxindole derivatives. nih.gov The choice of base and electrophile is crucial for achieving selective N-functionalization.

The benzene (B151609) ring of the indolinone core, substituted with a fluorine atom at the 7-position, can undergo electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but is ortho-, para-directing. Therefore, incoming electrophiles would be directed to the C-4 and C-6 positions of the oxindole ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The reaction conditions for these substitutions would need to be carefully controlled to overcome the deactivating effect of the fluorine atom and the oxindole core itself.

Stereoselective Transformations

The presence of a chiral center at the C-3 position makes this compound a valuable substrate for stereoselective synthesis.

The synthesis of enantioenriched 3-hydroxyoxindoles is a significant area of research, with numerous catalytic asymmetric strategies being developed. nih.govbeilstein-journals.org These methods often involve the asymmetric nucleophilic addition of various carbon and heteroatom nucleophiles to the C-3 carbonyl group of an isatin (B1672199) precursor. Both transition-metal catalysis and organocatalysis have been successfully employed to achieve high yields and enantioselectivities. beilstein-journals.org

For instance, the enantioselective alkynylation of isatins using terminal alkynes in the presence of a chiral catalyst can produce chiral 3-hydroxy-3-alkynyl-2-oxindoles with high enantiomeric excess. rsc.org Similarly, asymmetric aldol (B89426) reactions between isatins and ketones, catalyzed by chiral organocatalysts, can afford chiral 3-hydroxy-3-alkyl-2-oxindoles. rsc.orgscispace.com

The resulting optically active 3-hydroxyoxindoles are versatile intermediates for the synthesis of other complex molecules and natural products. beilstein-journals.orgnih.gov

Organocatalytic Stereocontrol

The construction of the chiral C3-quaternary stereocenter of 3-hydroxyoxindoles has been a significant focus of organocatalytic research. While specific studies on this compound are limited, the general reactivity of 3-hydroxyoxindoles in organocatalytic transformations provides a strong predictive framework. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven effective in controlling the stereochemistry of reactions involving these substrates.

For instance, enantioselective Michael/cyclization cascade reactions of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates have been successfully catalyzed by cinchonine-derived squaramide catalysts. acs.org These reactions proceed with high diastereo- and enantioselectivity to afford spirocyclic oxindole-γ-lactones. acs.org It is anticipated that this compound would undergo similar transformations, with the electron-withdrawing fluorine atom potentially influencing the reaction rates and selectivities.

The general scheme for such a reaction is presented below:

Reactant AReactant BCatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
N-methyl-3-hydroxyoxindoleDiethyl but-2-enoylphosphonateCinchonine derived squaramideSpirocyclic oxindole-γ-lactone>99:192%

Table 1: Representative Organocatalytic Michael/Cyclization of a 3-Hydroxyoxindole. acs.org

Diastereoselective Reactions

Diastereoselective reactions of 3-hydroxy-3-substituted indolin-2-ones are crucial for the synthesis of complex molecules with multiple stereocenters. The pre-existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions. A notable example is the diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines]. The hydroxyl group at the C3 position plays a crucial role in modulating the diastereoselectivity of these transformations. researchgate.net

Furthermore, highly diastereo- and enantioselective allylation of isatins, the precursors to 3-hydroxy-3-substituted indolin-2-ones, has been achieved using chiral N,N′-dioxide/Lu(OTf)₃ complexes. acs.org This method provides access to enantioenriched 3-allyl-3-hydroxyoxindoles, which are valuable intermediates for further diastereoselective manipulations. acs.org The 7-fluoro and 3-phenyl substituents on the target molecule would likely influence the facial selectivity of incoming reagents, allowing for predictable diastereocontrol.

Three-component 1,3-dipolar cycloaddition reactions represent another powerful tool for the diastereoselective synthesis of complex spirooxindoles. rsc.orgnih.gov These reactions, often proceeding with high diastereoselectivity, allow for the rapid construction of molecular complexity from simple starting materials.

Cascade and Domino Reactions Utilizing the Oxindole Moiety

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simpler precursors in a single operation. The 3-hydroxyoxindole moiety is an excellent substrate for such transformations due to its inherent reactivity.

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been developed to construct novel dihydrobenzofuran spirooxindoles. rsc.orgrsc.org In this process, the 3-hydroxyoxindole acts as a C1 synthon with the hydroxyl group serving as a leaving group. rsc.orgrsc.org This reactivity highlights the potential of this compound to participate in similar cascade sequences, leading to the formation of diverse and complex heterocyclic systems.

Another example is the enantioselective Michael/cyclization cascade reaction of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates, as mentioned in the organocatalysis section, which also falls under the category of domino reactions. acs.org These reactions demonstrate the ability of the oxindole core to undergo sequential bond-forming events under a single set of reaction conditions.

ReactantsReaction TypeProductKey Features
3-Hydroxyoxindoles, Coumarin-3-carboxylatesMichael addition-ring-opening/closure cascadeDihydrobenzofuran spirooxindoles3-Hydroxyoxindole acts as a C1 synthon. rsc.orgrsc.org
3-Hydroxyoxindoles, α,β-Unsaturated Acyl PhosphonatesMichael/cyclization cascadeSpirocyclic oxindole-γ-lactonesOrganocatalytic, high stereoselectivity. acs.org

Table 2: Examples of Cascade and Domino Reactions Involving 3-Hydroxyoxindoles.

Functional Group Interconversions on the Fluoro-Hydroxy-Phenylindolin-2-one Framework

The this compound framework possesses several functional groups that can be readily transformed into other functionalities, allowing for the synthesis of a wide range of derivatives. The hydroxyl group at the C3 position is a key site for such interconversions. It can be subjected to etherification, esterification, or displacement reactions. For instance, the hydroxyl group can be converted to a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

The amide N-H bond of the oxindole ring can be alkylated or arylated under basic conditions. The fluorine atom on the aromatic ring is generally stable but can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The phenyl group at C3 can also be functionalized through electrophilic aromatic substitution, depending on the reaction conditions.

Furthermore, the ketone carbonyl group of the indolin-2-one can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol or conversion to a thioketone. These functional group interconversions provide access to a diverse library of analogues with potentially new biological activities.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the specific compound this compound are not publicly available. While the existence of this compound is confirmed through its CAS Number (1584139-77-4), the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and ESI-MS data required to populate the requested article sections could not be located in accessible journals, databases, or other scientific resources.

The synthesis and characterization of analogous 3-substituted-3-hydroxyoxindole derivatives have been reported, but providing data from these related compounds would not adhere to the strict requirement of focusing solely on this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data at this time. Access to proprietary databases or the original laboratory data from a synthesis of this specific compound would be necessary to fulfill the detailed outline provided.

Spectroscopic and Advanced Analytical Research of 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 7-fluoro-3-hydroxy-3-phenylindolin-2-one, characteristic absorption bands would be expected to confirm the presence of its key structural features. Based on the analysis of structurally related compounds, a hypothetical IR spectrum would likely exhibit the following absorptions:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H Stretch: A moderate to sharp peak around 3100-3300 cm⁻¹ corresponding to the amine in the indolinone ring.

C=O Stretch: A strong, sharp absorption band typically between 1680-1720 cm⁻¹ for the lactam carbonyl group.

C-F Stretch: Absorptions in the fingerprint region, approximately 1000-1400 cm⁻¹, which can be complex and are characteristic of the carbon-fluorine bond.

Aromatic C-H and C=C Stretches: Multiple sharp peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, corresponding to the phenyl and benzene (B151609) rings.

Without experimental data specific to this compound, a precise data table cannot be constructed.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. For this compound, which possesses a stereocenter at the C3 position, single-crystal X-ray diffraction would provide unambiguous information on the spatial arrangement of the hydroxyl, phenyl, and fluoro-indolinone moieties.

This analysis would yield precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Key parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. While crystal structures of related fluorinated and hydroxylated indolinone derivatives have been reported, a search of crystallographic databases reveals no publicly available crystal structure for this compound. researchgate.netresearchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic rings of the molecule absorb significantly (e.g., 254 nm).

For the separation of enantiomers, chiral HPLC would be necessary. This would involve a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers of the compound. The choice of the CSP and the mobile phase composition would be critical for achieving baseline separation. Studies on similar fluorinated oxindoles have demonstrated successful enantioseparation using chiral HPLC. nih.gov

Table 1: Hypothetical HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This table represents typical starting conditions and would require optimization for this specific compound.

Flash Column Chromatography

Flash column chromatography is a standard technique for the purification of synthetic compounds. For this compound, silica (B1680970) gel would likely be used as the stationary phase. The eluent would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation from impurities. The polarity of the solvent mixture would be gradually increased to elute the desired compound from the column.

Table 2: Representative Flash Column Chromatography Parameters

ParameterDescription
Adsorbent Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate gradient
Sample Loading Dry loading or in a minimal amount of dichloromethane
Fraction Collection Based on Thin Layer Chromatography (TLC) monitoring

Note: The specific gradient would be determined based on the polarity of the compound and its impurities.

Determination of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)

Since this compound has one chiral center, it exists as a pair of enantiomers. Therefore, the determination of diastereomeric ratio is not applicable. The enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, would be determined using chiral HPLC. By integrating the peak areas of the two enantiomers (A₁ and A₂), the enantiomeric excess can be calculated using the formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

The development of methods for determining enantiomeric excess is a significant area of research in stereochemistry. nih.gov

Computational and Theoretical Studies on 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic properties of compounds like 7-Fluoro-3-hydroxy-3-phenylindolin-2-one. DFT methods provide a good balance between accuracy and computational cost for molecules of this size.

Theoretical calculations using DFT can be employed to investigate the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO energy gap suggests high stability, whereas a small gap indicates a more reactive molecule. For oxindole (B195798) derivatives, these calculations help in predicting how the molecule might interact with other species. nih.gov

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be determined. These maps highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the binding of the molecule to a biological receptor.

Table 1: Illustrative Electronic Properties from DFT Calculations

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.0 eV
Dipole Moment Measure of the net molecular polarity3.2 Debye

Note: The values in this table are illustrative for a molecule of this class and not specific experimental or calculated data for this compound.

Molecular Modeling for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which possesses rotatable bonds—particularly the C-C bond connecting the phenyl group to the indolinone core—multiple conformations are possible.

Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify low-energy, stable conformers. nih.gov The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. libretexts.org For instance, the orientation of the phenyl group relative to the indolinone ring system is a key conformational feature. The fluorine and hydroxyl substituents can also influence the preferred conformation through electronic effects and potential intramolecular interactions. Identifying the most stable conformer is crucial as it often represents the bioactive conformation when the molecule binds to a target protein.

Table 2: Key Dihedral Angles in Conformational Analysis

Dihedral AngleDescription
O=C-C-C (Phenyl)Defines the orientation of the phenyl group relative to the oxindole core.
F-C-C-NDescribes the position of the fluorine atom on the aromatic ring.
HO-C-C-NRelates the position of the hydroxyl group to the heterocyclic ring.

Note: This table lists the key dihedral angles that would be investigated in a conformational analysis of this compound.

In Silico Methodologies for Structure-Activity Relationship (SAR) Prediction and Validation

In silico methods are instrumental in predicting the biological activity of novel compounds and establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound relates to its biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For isatin (B1672199) and oxindole derivatives, QSAR models have been developed to predict activities such as anticancer and antiviral effects. nih.govut.ac.ir These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of new compounds like this compound. The predictive power of a QSAR model is assessed through internal and external validation techniques. tandfonline.com

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method helps to elucidate the binding mode and predict the binding affinity. For oxindole derivatives, docking studies have been used to understand their interactions with various protein kinases. mdpi.commdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues, thereby validating potential biological targets and guiding the design of more potent analogues. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

For oxindole derivatives, MD simulations have been employed to assess the stability of their complexes with target proteins. nih.govmdpi.com These simulations can confirm whether the key interactions predicted by docking are maintained over time. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimation of the binding affinity than docking scores alone. This information is crucial for understanding the dynamic behavior of this compound within a biological environment and for validating its potential as a therapeutic agent. researchgate.net

Structure Activity Relationship Sar Studies of 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One Derivatives

Influence of Fluorine Substitution on Biological Activity and Pharmacological Profile

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.gov The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity and electronic character of a molecule, thereby influencing its binding to biological targets and its ability to cross cell membranes. nih.govmdpi.com

In the context of oxindole (B195798) derivatives, fluorine substitution has been shown to be a key factor in their biological activity. For instance, a 2-oxindole derivative bearing a fluorine atom demonstrated potent in vivo antitumor activity against prostate cancer cells by activating AMP-activated protein kinase (AMPK). nih.gov The presence of fluorine can also enhance the hydrophobicity of compounds, which can facilitate their penetration into the hydrophobic pockets of proteins. mdpi.com

Studies on various heterocyclic compounds have further illuminated the impact of fluorine substitution. For example, in a series of benzimidazole-thioquinoline derivatives, the introduction of a fluorine atom at the meta or para position of a benzyl (B1604629) ring improved α-glucosidase inhibitory activity compared to the unsubstituted analog. In the development of antimalarial agents based on 3-phenyl-1H-indoles, the presence of a fluorine atom on the benzene (B151609) ring was found to modulate the activity of the compounds. researchgate.net Similarly, the strategic placement of fluorine on a triazolopyrimidine scaffold led to potent inhibitors of dihydroorotate (B8406146) dehydrogenase.

The following table summarizes the effect of fluorine substitution on the biological activity of various heterocyclic compounds, providing insights into the potential impact on 7-fluoro-3-hydroxy-3-phenylindolin-2-one derivatives.

Compound ClassFluorine PositionObserved Effect on Biological Activity
2-Oxindole DerivativeNot specifiedPotent in vivo antitumor activity nih.gov
Benzimidazole-thioquinolinemeta or para on benzyl ringImproved α-glucosidase inhibitory activity
3-Phenyl-1H-indoleOn benzene ringModulated antimalarial activity researchgate.net
TriazolopyrimidineNot specifiedPotent dihydroorotate dehydrogenase inhibition

Role of the Hydroxyl Group at C-3 in Ligand-Target Interactions

The hydroxyl group is a critical functional group in many therapeutic agents, primarily due to its ability to form hydrogen bonds with biological targets. These interactions are highly directional and can significantly contribute to the binding affinity of a ligand. The C-3 position of the oxindole ring is a common site for substitution, and the presence of a hydroxyl group at this position can play a pivotal role in the molecule's interaction with its target.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in the active site of an enzyme or receptor. For example, in the crystal structure of 2-hydroxy-2-methyl-1-phenylindolin-3-one, the hydroxyl group participates in intermolecular O-H···O hydrogen bonds, forming dimeric pairs. nih.gov This demonstrates the propensity of the C-3 hydroxyl group to engage in hydrogen bonding, a key factor in ligand-target recognition.

In a study of carboxylated flavonoid derivatives as α-glucosidase inhibitors, the introduction of hydroxyl groups was found to increase hydrogen bonding interactions with surrounding amino acids, which was correlated with increased inhibitory activity. This highlights the general importance of hydroxyl groups in enhancing the biological activity of enzyme inhibitors. The hydroxyl group at C-3 of the indolinone ring can similarly be expected to form crucial hydrogen bonds with the active site residues of target enzymes, such as α-glucosidase. For instance, the hydroxyl group of an oxindole derivative was predicted to establish a hydrogen bond with the backbone of Cys919 in the active site of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Impact of Phenyl Ring Substitution on Biological Response

In a series of 2-sulfonyl-phenyl-3-phenyl-indole derivatives, substitutions on the phenyl rings were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov This study demonstrated that modifications to the phenyl rings could lead to highly potent and selective inhibitors of COX-2. nih.gov Similarly, for 2-phenyl indole (B1671886) derivatives, the presence of electron-donating groups such as hydroxyl and methoxy (B1213986) on the phenyl ring was found to increase their antioxidant activity. omicsonline.org

The position of the substituent on the phenyl ring can also be critical. For example, in a series of spiro-3-indolin-2-ones, the presence of a chlorine atom on the phenyl group was found to enhance antiproliferation properties against various cancer cell lines. nih.gov The electronic effect of the halogen atom was identified as a contributing factor to this enhanced activity. nih.gov In another study on 3-phenyl indole derivatives, the introduction of substituents like methoxy, fluoro, and trifluoromethyl groups on the benzene ring led to compounds with varying levels of antimycobacterial activity. researchgate.net

The following table provides examples of how phenyl ring substitutions affect the biological activity of indole and oxindole derivatives.

Core StructurePhenyl Ring SubstituentBiological Activity Affected
2-Sulfonyl-phenyl-3-phenyl-indoleVariousCOX-2 inhibition nih.gov
2-Phenyl indoleHydroxyl, MethoxyAntioxidant activity omicsonline.org
Spiro-3-indolin-2-oneChlorineAntiproliferative activity nih.gov
3-Phenyl indoleMethoxy, Fluoro, TrifluoromethylAntimycobacterial activity researchgate.net

Significance of Stereochemistry at C-3 on Activity

The C-3 position of 3-substituted oxindoles is a stereocenter, and the absolute configuration of substituents at this position can have a substantial impact on the biological activity of these compounds. nih.gov The three-dimensional arrangement of atoms is crucial for the interaction of a molecule with its chiral biological target, such as an enzyme or receptor. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles.

The efficient construction of the quaternary carbon stereocenter at the C-3 position of oxindoles is a significant challenge in synthetic chemistry and is of great interest for the development of new therapeutic agents. nih.gov The enantioselective synthesis of 3,3-disubstituted oxindoles allows for the generation of libraries of structurally diverse compounds for medicinal studies. nih.gov

Modifications at the Nitrogen Atom (N-1) and their Effect on Activity

The nitrogen atom at the N-1 position of the indolinone ring is another key site for structural modification. Alkylation, arylation, or acylation at this position can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity.

The synthesis of N-alkylated oxindoles is an important area of research due to the prevalence of this motif in bioactive compounds. bohrium.com A variety of methods have been developed for the N-alkylation of the oxindole scaffold. bohrium.com For example, molybdenum-catalyzed allylic alkylation of oxindoles has been shown to be sensitive to the N-protecting group, with the appropriate choice being crucial for achieving high regio- and diastereoselectivity. nih.gov

In a study of spirooxindole derivatives, N-alkylation of the isatin (B1672199) starting material was a key step in the synthesis of compounds with antitumor, anti-inflammatory, and antimicrobial activities. Base-free enantioselective SN2 alkylation of N-protected oxindole derivatives has also been reported, providing access to products of biological interest, such as a potent CRTH2 receptor antagonist. nih.gov These examples underscore the importance of modifications at the N-1 position in tuning the biological properties of oxindole derivatives.

Correlation Between Structural Features and Specific Biological Targets (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov Oxindole derivatives have emerged as a promising class of α-glucosidase inhibitors. researchgate.net The structural features of these molecules are critical for their inhibitory activity.

Several studies have explored the structure-activity relationships of oxindole and related heterocyclic compounds as α-glucosidase inhibitors. For instance, a series of tetracyclic oxindole derivatives were found to be potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 0.7 µM, approximately 170 times more active than the standard drug acarbose. nih.gov Molecular docking studies revealed that this compound binds to the enzyme through a combination of hydrogen bonding, van der Waals forces, and Pi-Sigma interactions. nih.gov

In another study, 3,3-di(indolyl)indolin-2-ones were identified as a novel class of α-glucosidase inhibitors. nih.gov The most active compound in this series, which had a 2-fluorobenzyl group on the indole ring, exhibited an IC50 of 5.98 µM. nih.gov Docking studies indicated that this compound binds to the active site of α-glucosidase through hydrogen bonds, arene-cation interactions, π-π stacking, and hydrophobic interactions. nih.gov

The following table summarizes the α-glucosidase inhibitory activity of selected oxindole and related derivatives, highlighting the impact of different structural features.

Compound ClassKey Structural Featuresα-Glucosidase IC50 (µM)
Tetracyclic Oxindole DerivativeSpecific tetracyclic scaffold0.7 nih.gov
3,3-di(indolyl)indolin-2-one2-fluorobenzyl group on indole5.98 nih.gov
Indolo[1,2-b]isoquinoline DerivativeSpecific indolo[1,2-b]isoquinoline scaffold3.44 nih.gov
Benzimidazole-thioquinoline Derivative4-bromobenzyl substituent28.0 nih.gov
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaPhenylthiourea moiety9.77 (mM) mdpi.com
Acarbose (standard)-115.8 nih.gov

These findings suggest that the this compound scaffold possesses key structural elements that could be optimized for potent and selective α-glucosidase inhibition. The fluorine atom at the 7-position, the hydroxyl group at C-3, and the phenyl ring at C-3 all provide opportunities for fine-tuning the interactions with the enzyme's active site.

Future Directions and Emerging Research Avenues for 7 Fluoro 3 Hydroxy 3 Phenylindolin 2 One

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of oxindole (B195798) derivatives has traditionally involved methods that may not align with modern principles of green chemistry. Consequently, a significant future direction is the development of sustainable and environmentally benign protocols for the synthesis of 7-Fluoro-3-hydroxy-3-phenylindolin-2-one. sjp.ac.lk Research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and solvents. sjp.ac.lk

Key green approaches applicable to this target compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water is a primary goal. sjp.ac.lk Catalyst-free Vinylogous Henry reactions have been successfully performed in water to create 3-substituted-3-hydroxy oxindole hybrids, suggesting a viable route for the target compound. sjp.ac.lk

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts can simplify purification processes and reduce waste. sjp.ac.lk Graphene oxide-based solid acids have been employed for Friedel–Crafts reactions in aqueous media to produce diheteroaromatic oxindoles, a strategy that could be adapted for fluorinated precursors. sjp.ac.lk

Energy-Efficient Methods: Techniques such as microwave irradiation and visible-light-induced reactions can accelerate synthesis while minimizing energy use and waste production. sjp.ac.lk

Green Chemistry StrategyApplication to this compound SynthesisKey Advantages
Aqueous Media Performing aldol (B89426) condensation or related reactions in water instead of organic solvents like DMF or ethanol. sciencepub.netReduces volatile organic compound (VOC) emissions; simplifies work-up; low cost and high safety. sjp.ac.lk
Heterogeneous Catalysts Employing reusable solid acid catalysts (e.g., graphene oxide) for key bond-forming steps. sjp.ac.lkFacilitates catalyst recovery and reuse; minimizes contamination of the final product. sjp.ac.lk
Visible-Light Photoredox Catalysis Using visible light to induce radical-coupling reactions for constructing the 3,3-disubstituted core under mild, metal-free conditions. nih.govHigh functional group tolerance; avoids harsh reagents; energy-efficient. sjp.ac.lknih.gov
Catalyst-Free Conditions Designing reaction sequences that proceed efficiently in a green solvent like water without the need for a catalyst. sjp.ac.lkEliminates catalyst cost and toxicity concerns; simplifies purification.

Application in One-Pot and Domino Reaction Sequences

To enhance synthetic efficiency, future efforts will likely focus on integrating the synthesis of this compound into one-pot and domino reaction sequences. These strategies build molecular complexity rapidly by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates. rsc.org

For 3-hydroxyoxindole scaffolds, acid-promoted domino reactions have been shown to yield diverse and complex polycyclic spirooxindoles. rsc.org A potential research avenue involves reacting this compound with various nucleophiles to trigger domino sequences, leading to novel, structurally complex molecules that would be difficult to access through traditional stepwise synthesis. One-pot, three-component reactions are another efficient strategy for generating libraries of related compounds, such as various quinoline (B57606) derivatives, from simple starting materials. nih.govnih.gov This approach could be adapted to generate diverse 7-fluorooxindole (B1364627) derivatives in a single, efficient step. researchgate.netmdpi.com

Exploration of Novel Reactive Intermediates

Generating and harnessing novel reactive intermediates from this compound is a promising avenue for accessing new chemical structures. The facile generation of fluoroenolates from related compounds under mild conditions suggests that the target molecule could serve as a precursor to a 3-fluoro-2-oxindole enolate. researchgate.net This intermediate could then be trapped with various electrophiles to install diverse substituents at the C3-position. researchgate.net

Furthermore, research could explore the generation of radical intermediates through photochemistry or electrochemistry. Visible-light-induced methods have been used to generate radicals from oxindoles for coupling reactions, and this could be applied to create novel C-C bonds at the C3 position. nih.gov Another approach involves the formation of bicyclic hypervalent iodine intermediates, which can undergo subsequent nucleophilic attack to form complex products like cyclopropanes. acs.org

Integration into Combinatorial Library Synthesis for Drug Discovery

The oxindole scaffold is highly valued in medicinal chemistry due to its prevalence in bioactive molecules and its synthetic tractability. nih.govrsc.org A significant future direction is the use of this compound as a foundational scaffold for constructing large combinatorial libraries for drug discovery.

DNA-Encoded Library Technology (DELT) is a powerful platform for this purpose, enabling the synthesis and screening of billions of molecules. nih.govrsc.org The oxindole core is well-suited for DELT because its C3 position can be readily diversified. rsc.orgrsc.org Future work could involve attaching a DNA barcode to a precursor of this compound and then subjecting it to a series of on-DNA chemical transformations. This would generate a large, diverse library of fluorinated oxindole derivatives that can be screened against numerous biological targets simultaneously to identify new hit compounds. nih.gov

Library Synthesis ComponentRole of this compoundPotential Building Blocks for Diversification
Scaffold Serves as the core structure, providing a rigid, three-dimensional framework with defined vectors for diversification.N/A
R1 Position (Nitrogen) The nitrogen atom of the oxindole ring can be functionalized.Alkyl halides, boronic acids (via N-arylation).
R2 Position (from Phenyl) The phenyl group at C3 can be varied by starting with different substituted isatins or aryl precursors.Substituted anilines or isatins.
R3 Position (from Hydroxyl) The hydroxyl group can be used as a handle for further reactions or replaced via nucleophilic substitution of a precursor.Acylating agents, alkylating agents, various nucleophiles.

Design of Next-Generation Fluorinated Oxindole Scaffolds with Tuned Reactivity

The presence of fluorine in organic molecules can profoundly alter their physical and biological properties, including metabolic stability and binding affinity. elsevierpure.com C3-fluorinated oxindoles are recognized as important scaffolds with significant potential in drug discovery programs. rsc.orgvapourtec.com Building upon this compound, future research will focus on designing next-generation scaffolds with finely tuned reactivity and biological profiles.

This can be achieved by:

Varying the Fluorination Pattern: Introducing additional fluorine atoms or fluorinated groups (e.g., trifluoromethyl) at other positions on the oxindole ring or the C3-phenyl group. elsevierpure.comnih.gov

Modifying the C3-Substituents: Replacing the phenyl group with other aryl, heteroaryl, or alkyl groups to explore structure-activity relationships.

Developing Bioisosteres: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles.

The goal is to create new fluorinated oxindole frameworks that offer improved properties over existing compounds, leveraging the unique characteristics of fluorine. beilstein-journals.orgnih.gov

Computational-Experimental Integration for Rational Design

The integration of computational chemistry with experimental synthesis represents a powerful strategy for the rational design of new molecules. longdom.orgjnu.ac.in For this compound and its derivatives, computational methods can accelerate the discovery process by predicting molecular properties and guiding synthetic efforts. wiley.com

Future research in this area will likely involve a synergistic loop:

In Silico Design: Using computational tools like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations to design novel derivatives of this compound with desired properties (e.g., high binding affinity to a specific protein target). researchgate.netusx.edu.cn

Synthesis and Characterization: Synthesizing the computationally designed molecules and experimentally validating their properties.

Biological Evaluation: Testing the synthesized compounds in biological assays to determine their activity.

Iterative Refinement: Using the experimental results to refine the computational models, leading to the design of improved next-generation compounds. nih.gov

This integrated approach enables a more targeted and efficient exploration of chemical space, reducing the time and cost associated with traditional trial-and-error methods in drug discovery. longdom.orgnih.gov

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for 7-fluoro-3-hydroxy-3-phenylindolin-2-one, and how can purity be validated? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated indolinone derivatives are often prepared using Suzuki-Miyaura coupling or acid-catalyzed cyclization . Key validation steps include:

  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopic confirmation :
    • ¹H/¹³C NMR : Look for characteristic peaks (e.g., C-F coupling in ¹³C NMR at ~105–110 ppm; indolinone carbonyl at ~170 ppm) .
    • IR : Hydroxyl (O-H) stretch at ~3200–3400 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • Melting point : Compare experimental values with literature data (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-3-hydroxy-3-phenylindolin-2-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-3-hydroxy-3-phenylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.